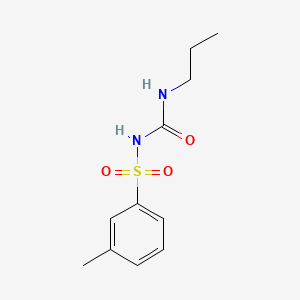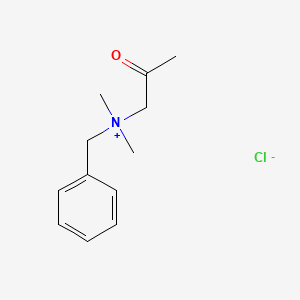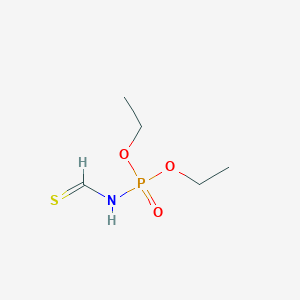
N-diethoxyphosphorylmethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diethoxyphosphorylmethanethioamide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-diethoxyphosphorylmethanethioamide typically involves the reaction of diethyl phosphite with methanethioamide under controlled conditions. The reaction is usually catalyzed by anhydrous Lewis acids, which facilitate the formation of the desired product. The process can be summarized as follows:
Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to formaldehyde.
Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.
Reaction with Diethyl Phosphite: The oxazolidine intermediate reacts with diethyl phosphite in the presence of anhydrous Lewis acid catalysts to yield this compound.
Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-diethoxyphosphorylmethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
N-diethoxyphosphorylmethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of N-diethoxyphosphorylmethanethioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another polar solvent with similar applications to DMF.
Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate: A related compound with applications in flame retardancy
Uniqueness: N-diethoxyphosphorylmethanethioamide is unique due to its specific combination of phosphorus and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
20446-90-6 |
|---|---|
Molecular Formula |
C5H12NO3PS |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
N-diethoxyphosphorylmethanethioamide |
InChI |
InChI=1S/C5H12NO3PS/c1-3-8-10(7,6-5-11)9-4-2/h5H,3-4H2,1-2H3,(H,6,7,11) |
InChI Key |
XXZQKIFHLWDKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
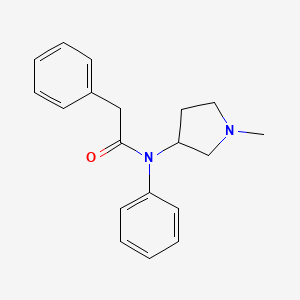
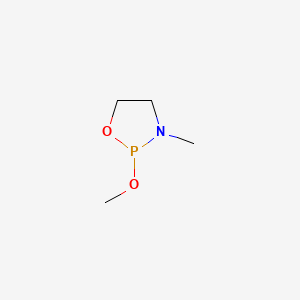
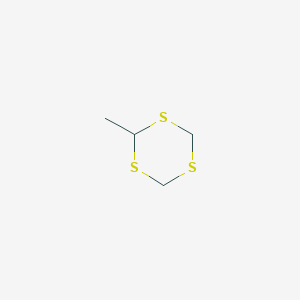
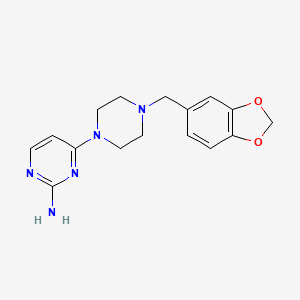
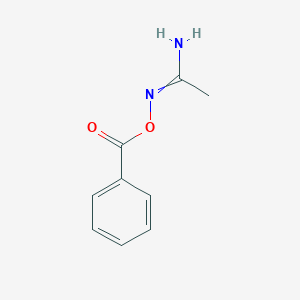

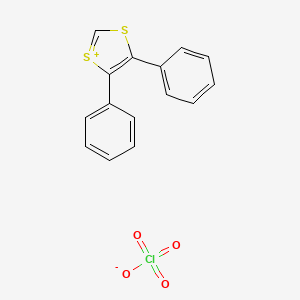
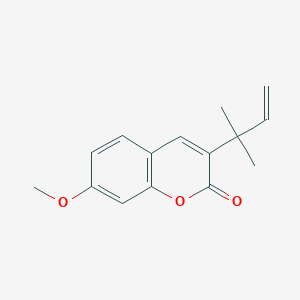
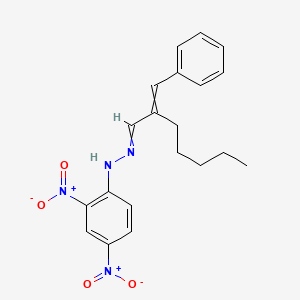
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
